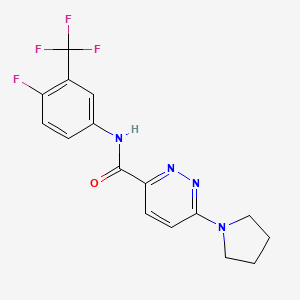

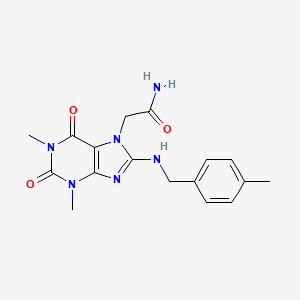

![molecular formula C12H18ClN B2540030 [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride CAS No. 1909288-59-0](/img/structure/B2540030.png)

[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of cyclopropyl derivatives often involves the use of precursor molecules that can be transformed into the desired cyclopropyl structure. For example, the paper titled "(1S,2S)-1-Methylamino-1-phenyl-2-chloropropane: Route specific marker impurity of methamphetamine synthesized from ephedrine via chloroephedrine" discusses the identification of a route-specific marker impurity in the synthesis of methamphetamine, which is a ring-opening compound of cis-1,2-dimethyl-3-phenylaziridine. This suggests that similar methodologies could potentially be applied to synthesize the compound of interest by modifying the starting materials and reaction conditions.

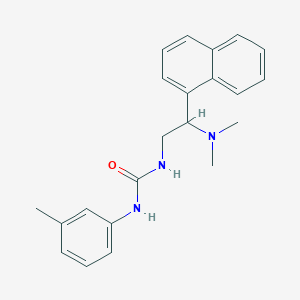

Molecular Structure Analysis

The molecular structure of cyclopropyl derivatives is characterized by the presence of a three-membered ring, which imparts strain and unique reactivity to these molecules. The stereochemistry of such compounds is also crucial, as seen in the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid discussed in the second paper . The enantiomers of the resolved acid were further transformed into other products, indicating the importance of stereochemistry in the reactivity and transformation of cyclopropyl derivatives.

Chemical Reactions Analysis

Cyclopropyl derivatives can undergo various chemical reactions, including ring-opening and addition reactions. The paper on cyclopropenone oximes describes the preparation of cyclopropenone oxime hydrochlorides and their reaction with isocyanates to afford 1:2 addition products. This demonstrates the reactivity of cyclopropyl and related structures towards nucleophilic addition reactions, which could be relevant for the synthesis and further functionalization of [(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl derivatives are influenced by their molecular structure. The presence of substituents on the cyclopropyl ring can affect the compound's boiling point, solubility, and stability. For instance, the paper on the oxidative cyclization of N-phenyl-3-methylthiopropylamines provides an example of how the introduction of a sulfur atom and the formation of a ring structure can lead to the formation of stable salts. These insights can be extrapolated to predict the properties of the compound of interest, such as its potential stability as a hydrochloride salt and its solubility in various solvents.

Safety and Hazards

Eigenschaften

IUPAC Name |

[(1S,3S)-2,2-dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-12(2)10(8-13)11(12)9-6-4-3-5-7-9;/h3-7,10-11H,8,13H2,1-2H3;1H/t10-,11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJLLVIIFVIVDW-ACMTZBLWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C2=CC=CC=C2)CN)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H]1C2=CC=CC=C2)CN)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2539953.png)

amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione](/img/structure/B2539960.png)

![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2539963.png)

![3,4-Dimethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2539966.png)